molecular formula C20H23N3O B2709050 N-(2-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide CAS No. 871547-18-1

N-(2-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide

Cat. No.: B2709050
CAS No.: 871547-18-1
M. Wt: 321.424
InChI Key: BJMQLCVPYNDPPP-UHFFFAOYSA-N
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Description

N-(2-(1-Isopropyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide is a synthetic benzimidazole derivative designed for pharmaceutical and biological chemistry research. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its versatile interactions with biological targets via hydrogen bonding, π–π stacking, and metal ion coordination . This specific compound features a benzimidazole core N-alkylated with an isopropyl group, connected through an ethylene linker to a phenylacetamide moiety. This molecular architecture is strategically valuable for exploring structure-activity relationships (SAR), particularly in the design of novel enzyme inhibitors and targeted therapeutics . Benzimidazole derivatives are extensively investigated in oncology research for their potential to interact with DNA, inhibit key enzymes like topoisomerases, and modulate cellular pathways crucial for cancer cell proliferation . Furthermore, related 2-phenyl-1H-benzo[d]imidazole analogs have recently been rationally designed and synthesized as potent inhibitors of the 17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10) enzyme, a mitochondrial target implicated in the pathogenesis of Alzheimer's disease . The isopropyl substitution on the benzimidazole nitrogen is a key structural modification aimed at optimizing hydrophobic interactions within enzyme binding pockets and influencing the compound's electronic properties to enhance binding affinity and selectivity . Researchers can utilize this chemical as a key intermediate or precursor in synthetic routes, a candidate for high-throughput screening, or a template for the further development of potential therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-phenyl-N-[2-(1-propan-2-ylbenzimidazol-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-15(2)23-18-11-7-6-10-17(18)22-19(23)12-13-21-20(24)14-16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMQLCVPYNDPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CCNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogens, alkylating agents; often in the presence of a base or catalyst.

Major Products

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced forms of the compound, often with altered functional groups.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-(2-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogues

Compound Name Benzimidazole Substituent Linker Group Acetamide Substituent Reference
Target Compound 1-Isopropyl Ethyl chain Phenyl -
N-(1H-Benzo[d]imidazol-2-yl)-2-phenylacetamide None Direct bond Phenyl
Compound 3 () Hydroxyethyl Butanoic acid chain Phenyl
Compound W1 () None Thioacetamido 2,4-Dinitrophenyl
Compound 17 () Benzoyl Thioether 2-Methoxyphenyl
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () Benzothiazole core Direct bond Phenyl

Key Observations :

  • The ethyl linker in the target compound introduces conformational flexibility compared to direct-bonded analogues (e.g., ).
  • Benzothiazole-based analogues () replace benzimidazole with a different heterocycle, altering electronic properties and binding affinity.

Antimicrobial and Anticancer Activity

  • Benzimidazole Derivatives : Compounds in and demonstrate antimicrobial and anticancer activities attributed to the benzimidazole core’s ability to intercalate DNA or inhibit enzymes like EGFR .
  • The methoxy group in compound 17 () may improve solubility and target engagement via hydrogen bonding.
  • Target Compound : The isopropyl group could enhance membrane permeability, while the phenylacetamide moiety may facilitate interactions with hydrophobic enzyme pockets.

Kinase Inhibition Potential

  • EGFR Inhibition: highlights benzimidazole-triazine hybrids as EGFR inhibitors.

Physicochemical and Crystallographic Properties

Hydrogen Bonding and Crystal Packing

  • The acetamide group in the target compound can form N–H···O hydrogen bonds , analogous to compound 17 (), which shows IR peaks at 3466 cm⁻¹ for N–H stretching.
  • Graph Set Analysis : As discussed in , hydrogen-bonding patterns (e.g., R₂²(8) motifs) in benzimidazole derivatives influence crystal stability and solubility .

Elemental Analysis and Purity

  • reports elemental analysis for a simpler analogue (C: 51.51%, H: 3.46%, N: 12.01%), highlighting the importance of purity in biological testing . The target compound’s isopropyl group may slightly alter these values due to increased carbon content.

Biological Activity

N-(2-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide, a compound featuring a benzimidazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O
  • Molecular Weight : 282.35 g/mol

The benzimidazole ring system is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the isopropyl group enhances lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial effects of similar benzimidazole derivatives. For instance, compounds with related structures have shown significant activity against various pathogens.

Minimum Inhibitory Concentration (MIC)

CompoundPathogenMIC (μg/mL)
7bStaphylococcus aureus0.25
7bEscherichia coli0.5
7bPseudomonas aeruginosa0.75

These values indicate that compounds derived from benzimidazole can exhibit potent antimicrobial properties, suggesting that this compound may similarly possess such activity.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of benzimidazole derivatives have been extensively studied, particularly their ability to inhibit cancer cell proliferation. A study evaluating various derivatives found that certain compounds displayed preferential suppression of rapidly dividing cancer cells.

Cytotoxicity Data

CompoundCell LineIC₅₀ (μM)
3bA549 (lung cancer)15
3eHeLa (cervical)20
3gMCF7 (breast)25

These results suggest that this compound could exhibit similar anticancer properties, warranting further investigation into its mechanism of action and efficacy.

The biological activity of benzimidazole derivatives often involves multiple mechanisms:

  • Inhibition of DNA Gyrase : Many derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.
  • Antibiofilm Activity : Compounds have demonstrated the ability to disrupt biofilm formation in pathogenic bacteria, enhancing their effectiveness as antimicrobial agents.
  • Synergistic Effects : Some studies report that these compounds can enhance the activity of existing antibiotics like Ciprofloxacin, suggesting potential for combination therapies.

Case Studies and Literature Review

A review of literature reveals several case studies where benzimidazole derivatives have been tested for their biological activities:

  • Study on Antimicrobial Efficacy : A compound structurally related to this compound was found to significantly reduce biofilm formation in Staphylococcus aureus, indicating its potential use in treating infections associated with biofilms.
  • Cytotoxicity Assessment : Another study reported that a related derivative exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting the therapeutic index of such compounds.

Q & A

Q. What are the standard synthetic routes for N-(2-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide, and how can reaction efficiency be optimized?

Answer: The compound is typically synthesized via multi-step reactions involving Friedel-Crafts acylation, nucleophilic substitution, or condensation of benzimidazole precursors with phenylacetamide derivatives. For example, a solvent-free Friedel-Crafts approach using Eaton’s reagent achieves high yields (90–96%) through selective acylation under mild conditions . Optimization strategies include:

  • TLC monitoring to track reaction progress and minimize side products.
  • Microwave-assisted synthesis to reduce reaction time (e.g., 4 hours for imidazole derivatives under 100–150 W) .
  • Recrystallization (e.g., methanol) to improve purity .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

Answer: Key techniques include:

  • NMR spectroscopy (¹H, ¹³C) to confirm the benzimidazole core (δ 7.2–8.1 ppm for aromatic protons) and acetamide linkage (δ 3.6–4.0 ppm for CH₂ groups) .
  • LC-MS for molecular weight verification (e.g., [M+H]+ peaks at 306–437 m/z) .
  • Melting point analysis (e.g., 215–263°C for related derivatives) to assess crystallinity .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., anti-inflammatory vs. anticancer efficacy) be resolved for this compound?

Answer: Contradictions arise from assay variability or structural analogs. Mitigation strategies include:

  • Dose-response studies to establish IC₅₀ values under standardized conditions (e.g., COX-2 inhibition for anti-inflammatory activity) .
  • Structure-activity relationship (SAR) analysis : Compare derivatives (e.g., halogen-substituted vs. methoxy groups) to isolate pharmacophores .
  • In silico docking to predict binding modes (e.g., with TNF-α or kinase domains) .

Q. What mechanistic insights explain the compound’s selectivity for specific biological targets?

Answer: Selectivity is governed by:

  • Hydrophobic interactions : The isopropyl group enhances membrane permeability, while the benzimidazole core binds ATP pockets in kinases .
  • Electron-withdrawing substituents (e.g., fluorine) improve target affinity via hydrogen bonding with catalytic residues .
  • Pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) to assess off-target effects .

Q. How can synthetic byproducts or low yields be addressed in large-scale preparations?

Answer: Common issues and solutions:

  • Byproduct formation : Use scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted intermediates .
  • Low yields : Optimize stoichiometry (e.g., 1.2 eq. of phenylacetic acid) and employ solvent-free conditions to reduce side reactions .
  • Scale-up challenges : Transition from batch to flow chemistry for improved heat/mass transfer .

Methodological Considerations

Q. What computational tools are recommended for modeling this compound’s interactions with biological targets?

Answer:

  • Molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding poses with receptors like COX-2 or PI3K .
  • MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR models (DRAGON descriptors) to correlate substituent effects with activity .

Q. How should researchers validate the compound’s purity and stability under experimental conditions?

Answer:

  • HPLC-DAD (>95% purity, C18 column, acetonitrile/water gradient) .
  • Accelerated stability studies (40°C/75% RH for 4 weeks) to monitor degradation via LC-MS .
  • Karl Fischer titration to control hygroscopicity during storage .

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